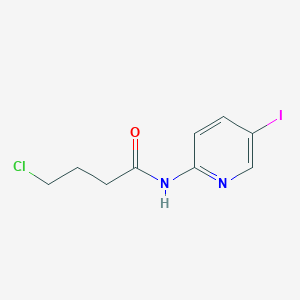

4-chloro-N-(5-iodopyridin-2-yl)butanamide

Beschreibung

4-Chloro-N-(5-iodopyridin-2-yl)butanamide is a halogenated butanamide derivative featuring a chloro group at the fourth carbon of the butanamide chain and an iodine-substituted pyridinyl moiety as the amine substituent. The compound’s structure combines a flexible aliphatic chain with a halogenated aromatic system, making it a candidate for diverse applications, including medicinal chemistry and materials science. The iodine atom on the pyridine ring introduces steric bulk and polarizability, which may influence binding interactions in biological systems or alter crystallographic properties compared to analogous chlorinated or non-halogenated derivatives.

Eigenschaften

IUPAC Name |

4-chloro-N-(5-iodopyridin-2-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClIN2O/c10-5-1-2-9(14)13-8-4-3-7(11)6-12-8/h3-4,6H,1-2,5H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPISDJJUHBZDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1I)NC(=O)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-iodopyridin-2-yl)butanamide typically involves the reaction of 5-iodo-2-pyridine with 4-chlorobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for 4-chloro-N-(5-iodopyridin-2-yl)butanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-N-(5-iodopyridin-2-yl)butanamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduction products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.

Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide, and the reactions are typically carried out in acidic or basic conditions.

Reduction Reactions: Common reducing agents include lithium aluminum hydride or sodium borohydride, and the reactions are typically carried out in anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include azido or cyano derivatives.

Oxidation Reactions: Products include corresponding oxides or other oxidation products.

Reduction Reactions: Products include corresponding amines or other reduction products.

Wissenschaftliche Forschungsanwendungen

4-chloro-N-(5-iodopyridin-2-yl)butanamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-chloro-N-(5-iodopyridin-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

4-Chloro-N-(9,10-Dihydro-9,10-Dioxoanthracen-6-yl)Butanamide (9c)

- Structure: The butanamide chain is attached to an anthraquinone moiety instead of a pyridinyl group.

- Synthesis: Prepared via coupling reactions involving anthraquinone amines, as evidenced by spectral data (MS: m/z 313, 315 [M⁺, M⁺+2]) .

- Properties: The anthraquinone group increases molecular rigidity and may confer redox activity, differing from the pyridinyl-iodine system in the target compound.

4-Chloro-N-[Cyano(Imidazolidin-2-ylidene)Methyl]-Butanamide (9)

- Structure: Features an imidazolidin-ylidene substituent with a cyano group, introducing a heterocyclic and electron-withdrawing component.

- Synthesis : Synthesized via reaction with ethylenediamine dihydrochloride, yielding a product with a melting point of 61–63°C .

- Properties : The imidazolidin-ylidene group enhances hydrogen-bonding capacity compared to the iodine-substituted pyridine in the target compound. This may affect solubility and crystallinity.

4-Chloro-N-[2-Piperidin-1-yl-5-(Trifluoromethyl)Phenyl]Butanamide

- Structure : Contains a trifluoromethylphenyl group with a piperidine substituent, combining lipophilic (CF₃) and basic (piperidine) motifs.

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-Methylpyridin-2-yl)Acetamide

- Structure : A pyrimidine-sulfanyl acetamide derivative with a methylpyridinyl group.

- Synthesis : Prepared via nucleophilic substitution, highlighting the versatility of amide intermediates in heterocyclic chemistry .

Critical Analysis of Structural and Functional Differences

- Aromatic Systems: Pyridine (target) vs. anthraquinone (9c) or pyrimidine () alters electronic properties. Anthraquinone derivatives may exhibit stronger UV/Vis absorption, relevant for photochemical applications .

- Synthetic Accessibility : The target compound’s iodo-pyridine group may require specialized coupling conditions (e.g., Ullmann or Buchwald-Hartwig reactions), contrasting with simpler amine reactions in .

Biologische Aktivität

4-Chloro-N-(5-iodopyridin-2-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 4-chloro-N-(5-iodopyridin-2-yl)butanamide is C9H10ClIN2O, with a molecular weight of approximately 336.54 g/mol. The compound features a butanamide backbone with a chloro group and an iodinated pyridine ring, which may contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H10ClIN2O |

| Molecular Weight | 336.54 g/mol |

| IUPAC Name | 4-chloro-N-(5-iodopyridin-2-yl)butanamide |

| CAS Number | 2763943 |

Antimicrobial Properties

Recent studies have indicated that compounds similar to 4-chloro-N-(5-iodopyridin-2-yl)butanamide exhibit antimicrobial properties, particularly against Gram-negative bacteria. The compound has been investigated as a potential inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an enzyme crucial for bacterial cell wall synthesis. Inhibitors of LpxC have shown promise in treating infections caused by resistant strains of bacteria like Pseudomonas aeruginosa .

The proposed mechanism of action for 4-chloro-N-(5-iodopyridin-2-yl)butanamide involves the inhibition of key enzymes in bacterial metabolic pathways. By binding to LpxC, the compound disrupts the synthesis of lipid A, a critical component of the outer membrane in Gram-negative bacteria, leading to cell death .

Case Studies and Research Findings

- Structure-Kinetic Relationship Studies : Research has demonstrated that structural modifications in compounds similar to 4-chloro-N-(5-iodopyridin-2-yl)butanamide can significantly affect their binding kinetics and biological efficacy. For instance, analogs with longer residence times on LpxC exhibited enhanced post-antibiotic effects (PAE), suggesting that strategic modifications could improve therapeutic outcomes .

- Anticancer Activity : Some derivatives of this compound have been evaluated for anticancer properties, showing potential in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .

- In Vivo Efficacy : Animal model studies have indicated that compounds with similar structures can effectively reduce bacterial load and improve survival rates in infections caused by resistant bacteria when administered in appropriate dosages .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-chloro-N-(5-iodopyridin-2-yl)butanamide, it is essential to compare it with structurally related compounds:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| 4-Chloro-N-(5-chloropyridin-2-yl)butanamide | Moderate antimicrobial activity | Similar structure but lacks iodine substitution |

| N-(pyridin-3-yl)butanamide | Anticancer properties | Different pyridine substitution pattern |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.